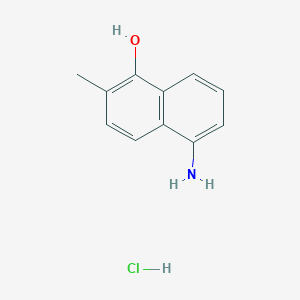

5-Amino-2-methylnaphthalen-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylnaphthalene with nitric acid to form 5-nitro-2-methylnaphthalene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-methylnaphthalene. Finally, the amino compound is reacted with hydrochloric acid to form this compound .

Análisis De Reacciones Químicas

5-Amino-2-methylnaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form dihydro derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Amino-2-methylnaphthalen-1-ol hydrochloride has several notable applications:

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form naphthoquinones.

- Reduction : Capable of being reduced to dihydro derivatives.

- Substitution Reactions : The amino group can engage in electrophilic substitution reactions.

Biology

In biological research, this compound is utilized for:

- Enzyme Interaction Studies : It can bind to specific enzymes, altering their activity and providing insights into biochemical pathways.

- Fluorescent Probes : Used in various biological assays due to its fluorescent properties, facilitating the study of cellular processes.

Industrial Applications

Due to its chromophoric properties, this compound is employed in:

- Dyes and Pigments Production : It acts as an intermediate in dye synthesis, contributing to color development in various materials.

Case Study 1: Enzyme Interaction

In a study investigating enzyme inhibition, researchers utilized this compound to explore its effects on a specific enzyme involved in metabolic pathways. The results indicated that the compound significantly altered enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Dye Production

A comparative analysis was conducted on the efficiency of various naphthalene derivatives in dye production. The study found that this compound yielded vibrant colors with high stability, making it a preferred choice for industrial dye synthesis.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-methylnaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, which can lead to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

5-Amino-2-methylnaphthalen-1-ol hydrochloride can be compared with other similar compounds such as:

5-Amino-2-methylnaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.

5-Hydroxy-2-methylnaphthalene: Lacks the amino group, which also influences its chemical behavior and uses.

2-Methylnaphthalene: Lacks both the amino and hydroxyl groups, making it less reactive in certain types of chemical reactions.

These comparisons highlight the unique properties of this compound, particularly its dual functional groups, which contribute to its versatility in various applications.

Actividad Biológica

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₁ClN₁O

- Molecular Weight : 211.67 g/mol

- CAS Number : 1630086-23-0

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to naphthoquinones.

- Reduction : Forms dihydro derivatives.

- Substitution : The amino group can react with electrophiles, leading to substituted derivatives.

This compound interacts with specific enzymes, altering their activity and resulting in various biochemical effects. The precise pathways depend on the biological context in which the compound is applied.

Therapeutic Applications

Research indicates potential therapeutic uses in several areas:

-

Cancer Research :

- The compound has been studied for its effects on cancer cells, particularly in prostate cancer treatment. It shows promise in inhibiting cancer cell proliferation and inducing apoptosis .

- A patent discusses its use in pharmaceutical compositions aimed at improving survival rates in prostate cancer patients by inhibiting tumor growth .

- Neurodegenerative Diseases :

-

Enzyme Interaction Studies :

- It serves as a fluorescent probe in enzyme assays, aiding in the understanding of enzyme kinetics and interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propiedades

IUPAC Name |

5-amino-2-methylnaphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSYSIQKVLSMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.